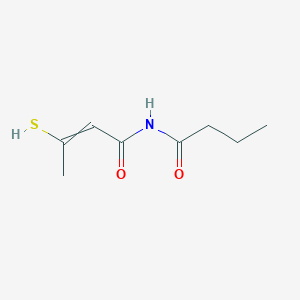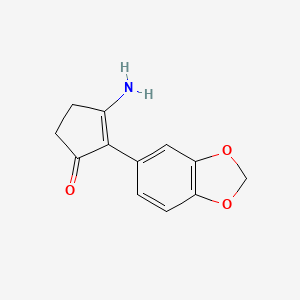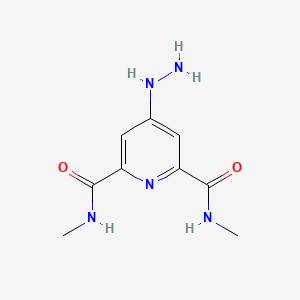
4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridine derivatives and is characterized by the presence of hydrazinyl and dimethyl groups attached to a pyridine ring.
Vorbereitungsmethoden
The synthesis of 4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide typically involves condensation reactions. One common method includes the reaction of pyridine-2,6-dicarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials and catalysts for industrial processes
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide can be compared with other pyridine derivatives, such as:
- 4-Hydrazinyl-2,6-dimethylpyridine
- 4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine
- 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine
These compounds share similar structural features but differ in their specific functional groups and properties.
Eigenschaften
CAS-Nummer |
88561-51-7 |
|---|---|
Molekularformel |
C9H13N5O2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
4-hydrazinyl-2-N,6-N-dimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C9H13N5O2/c1-11-8(15)6-3-5(14-10)4-7(13-6)9(16)12-2/h3-4H,10H2,1-2H3,(H,11,15)(H,12,16)(H,13,14) |
InChI-Schlüssel |
GPXSVERYUOHWCP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=CC(=N1)C(=O)NC)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
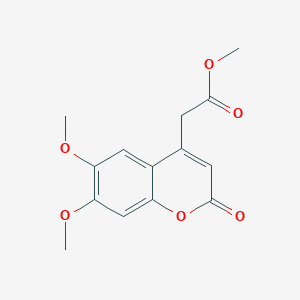
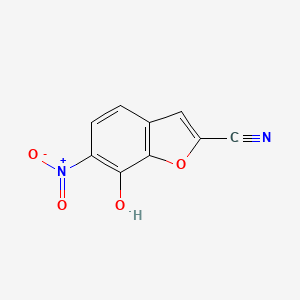
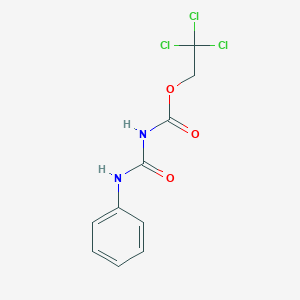
silane](/img/structure/B14395717.png)
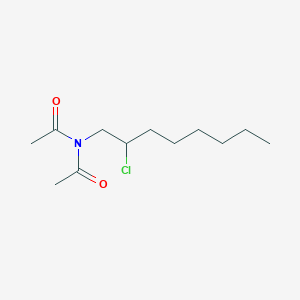

![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
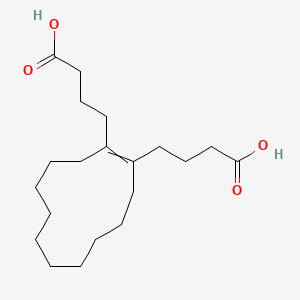
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)

![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
